(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate

Description

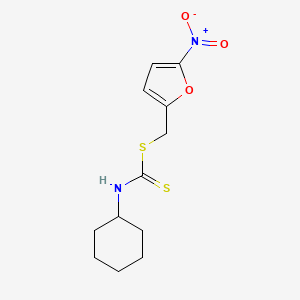

“(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate” is a heterocyclic compound featuring a 5-nitrofuran moiety linked to a cyclohexylcarbamodithioate group. The cyclohexylcarbamodithioate group introduces sulfur-based functionality, enabling participation in nucleophilic reactions and coordination chemistry.

Properties

CAS No. |

57905-51-8 |

|---|---|

Molecular Formula |

C12H16N2O3S2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |

InChI |

InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |

InChI Key |

MFDJXVPRLUOPHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.

Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .

Scientific Research Applications

Antibacterial Activity

Research has shown that nitrofuran derivatives exhibit potent antibacterial properties. Specifically, (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant pathogens.

Antibiotic Resistance

A recent study highlighted the resurgence of nitrofurans in treating infections caused by resistant strains of Escherichia coli. The study found that this compound was effective against strains exhibiting resistance to conventional antibiotics. This underscores its potential role in combating antibiotic resistance .

Quorum Sensing Inhibition

Another area of research involves the use of nitrofuran derivatives as quorum sensing inhibitors. A study demonstrated that compounds like this compound could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting a novel application in reducing virulence and enhancing treatment efficacy against biofilm-associated infections .

Synergistic Effects

Research has shown that combining this compound with other antibiotics can enhance antibacterial efficacy. For instance, it was found to work synergistically with β-lactam antibiotics against resistant E. coli strains, providing a promising strategy for overcoming resistance mechanisms .

Data Table: Summary of Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 4 µg/mL | Effective against resistant strains |

| Pseudomonas aeruginosa | >32 µg/mL | Limited activity; potential as quorum sensing inhibitor |

| Staphylococcus aureus | 8 µg/mL | Shows moderate sensitivity |

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of molecules:

- Ranitidine-related compounds: Ranitidine diamine hemifumarate (related compound A) and ranitidine amino alcohol hemifumarate () feature furan rings substituted with dimethylamino (-N(CH₃)₂) or alcohol (-CH₂OH) groups.

- Quinazolinyl carbamodithioates : describes 2-phenylquinazolin-4-yl cyclohexylcarbamodithioate (I), synthesized via reaction of chloroheterocycles with N-cyclohexyl dithiocarbamate. While structurally distinct (quinazoline vs. nitrofuran), both compounds share the cyclohexylcarbamodithioate group, suggesting comparable reactivity in desulfurization or nucleophilic substitution pathways .

Physicochemical Properties

A comparative analysis of key properties is outlined below, inferred from structural analogs and synthesis

Biological Activity

(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and efficacy against various pathogens.

The compound is synthesized through a reaction involving 5-nitrofuran derivatives and cyclohexylcarbamodithioate. The synthetic pathway typically employs methods such as microwave irradiation to enhance yields and reduce reaction times. The presence of the nitrofuran moiety is crucial for its biological activity, as it enhances the compound's ability to interact with microbial systems.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes in pathogenic organisms. Research indicates that nitrofuran derivatives can act as prodrugs, which are activated by reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.

Antimicrobial Activity

- Mycobacterium tuberculosis : Studies have shown that derivatives of nitrofuran exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antitubercular drugs like isoniazid and rifampicin. For instance, one derivative demonstrated an MIC of 0.031 mg/L against M. tuberculosis H37Rv, indicating a strong bactericidal effect .

- Trypanosoma cruzi : The compound has also been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A series of hydrazide derivatives showed enhanced trypanocidal activity compared to existing treatments, with some compounds exhibiting IC50 values lower than 1 μM .

- Broad-spectrum Antibacterial Activity : The antibacterial properties extend to both Gram-positive and Gram-negative bacteria. Compounds containing the nitrofuran structure have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli, with MIC values often falling below 1 μg/mL .

Case Studies and Research Findings

Several studies highlight the promising biological activities associated with this compound:

| Study | Pathogen | Activity | MIC/IC50 |

|---|---|---|---|

| M. tuberculosis | Inhibitory | 0.031 mg/L | |

| T. cruzi | Trypanocidal | 1.17 ± 0.12 μM | |

| S. aureus | Antibacterial | <1 μg/mL | |

| Various mycobacteria | Antimycobacterial | <0.22 μM |

Safety and Toxicity

While the biological activities are promising, safety profiles are essential for clinical applications. Preliminary studies indicate that many nitrofuran derivatives exhibit low cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic index . However, comprehensive toxicity studies are necessary to fully assess their safety for human use.

Q & A

Q. What are the established synthetic routes for (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves coupling a 5-nitrofuran-2-ylmethanol derivative with cyclohexylcarbamodithioic acid. Key steps include:

- Precursor Preparation : Nitration of furan derivatives followed by methylation (e.g., using iodomethane in DMF).

- Thiocarbamate Formation : Reacting the nitrofuran intermediate with carbon disulfide and cyclohexylamine under alkaline conditions (e.g., NaOH/ethanol) .

- Yield Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 for nitrofuran:carbamodithioate) significantly impact yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70% |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 75–85% |

| Thiocarbamate Coupling | CS₂, cyclohexylamine, NaOH, ethanol, 70°C | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm nitrofuran proton environments (δ 7.2–8.1 ppm for aromatic H) and cyclohexyl carbamodithioate signals (δ 1.2–2.0 ppm for cyclohexyl CH₂) .

- FT-IR : Key peaks include ν(C=N) at 1600–1650 cm⁻¹ (nitrofuran) and ν(C=S) at 950–1050 cm⁻¹ (dithiocarbamate) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or cyclohexyl groups) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths (e.g., C-S bond ~1.68 Å in dithiocarbamates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from variations in experimental design. Mitigate these by:

- Standardized Assays : Use orthogonal assays (e.g., MTT vs. ATP luminescence) to cross-validate cytotoxicity .

- Control Variables : Maintain consistent pH (7.4), temperature (37°C), and cell passage numbers.

- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type specificity .

- Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch effects or plate-to-plate variability .

Q. What experimental strategies are recommended for investigating the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Degradation studies should combine:

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .

- LC-MS/MS Analysis : Track degradation products (e.g., nitro group reduction to amine or dithiocarbamate hydrolysis to thiourea) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., nitrofuran ring as electron-deficient center) .

Q. Example Degradation Pathways :

| Condition | Major Degradants | Mechanism |

|---|---|---|

| Acidic Hydrolysis | 5-Aminofuran derivative | Nitro group reduction |

| Alkaline Hydrolysis | Cyclohexylamine + CS₂ | Dithiocarbamate cleavage |

| UV Exposure | Nitroso-furan adducts | Photolytic ring opening |

Q. How should researchers design experiments to evaluate the mechanism of action of this compound in antimicrobial studies?

- Methodological Answer : Adopt an interdisciplinary workflow:

- Target Identification : Perform proteomic profiling (e.g., bacterial membrane proteins via 2D electrophoresis) to identify binding partners .

- Enzyme Inhibition Assays : Test activity against nitroreductases or thioredoxin reductase (common targets of nitrofurans) .

- Resistance Studies : Serial passaging of bacteria under sub-MIC doses to assess mutation rates .

- Synergistic Screening : Combine with β-lactams or fluoroquinolones to detect potentiation effects .

Data Contradiction Analysis

Q. How can conflicting stability data (e.g., solvent-dependent decomposition rates) for this compound be reconciled?

- Methodological Answer : Conflicting stability profiles may stem from solvent polarity or trace impurities. Address this by:

- Accelerated Stability Testing : Use Q₁₀ rule to extrapolate shelf-life across temperatures (e.g., 25°C vs. 40°C) .

- HPLC-PDA Purity Checks : Monitor impurities (e.g., residual DMF) that catalyze degradation .

- Solvent Screening : Compare degradation in aprotic (DMSO) vs. protic (ethanol) solvents .

- Kinetic Modeling : Apply Arrhenius or Eyring equations to quantify activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.